molecular formula C8H13ClN2O2S B2963103 (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride CAS No. 1817776-68-3

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride

Cat. No.: B2963103
CAS No.: 1817776-68-3
M. Wt: 236.71
InChI Key: DHWDJRFTFMDDEM-UHFFFAOYSA-N
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Description

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a pyridine derivative featuring a methanamine group at the 3-position and an ethylsulfonyl (-SO₂C₂H₅) substituent at the 6-position of the pyridine ring. The hydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(6-ethylsulfonylpyridin-3-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-2-13(11,12)8-4-3-7(5-9)6-10-8;/h3-4,6H,2,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWDJRFTFMDDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced to the pyridine ring via sulfonation reactions using reagents such as ethylsulfonyl chloride.

    Attachment of the Methanamine Group: The methanamine group is attached to the pyridine ring through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Halogen-Substituted Analogs
  • (6-Chloropyridin-3-yl)methanamine Hydrochloride (CAS 153471-65-9) :

    • Substituent: Chlorine at position 4.
    • Molecular Formula: C₆H₇Cl₂N₂.
    • Properties: Lower molecular weight (193.07 g/mol) and reduced polarity compared to the ethylsulfonyl analog. Chlorine’s electron-withdrawing nature may influence reactivity in nucleophilic substitutions .
  • (2-Chloro-6-methylpyridin-3-yl)methanamine Hydrochloride (CAS 1428532-87-9): Substituents: Chlorine (position 2) and methyl (position 6). Molecular Formula: C₇H₁₀Cl₂N₂. Purity: >95% ().
Alkoxy- and Alkyl-Substituted Analogs
  • (6-Methoxypyridin-3-yl)methanamine Dihydrochloride (CAS 169045-12-9) :

    • Substituent: Methoxy (-OCH₃) at position 5.
    • Properties: Increased hydrophilicity due to the oxygen atom. Methoxy groups are prone to demethylation in metabolic pathways, unlike the stable ethylsulfonyl group .
  • (5-Chloro-6-methoxypyridin-3-yl)methanamine Hydrochloride (CAS 1820703-71-6) :

    • Substituents: Chlorine (position 5) and methoxy (position 6).
    • Molecular Weight: ~235.12 g/mol.
    • Applications: Primarily used in R&D settings (), highlighting its niche utility compared to ethylsulfonyl derivatives .
  • (6-(Difluoromethoxy)pyridin-3-yl)methanamine Hydrochloride (CAS 2089334-37-0) :

    • Substituent: Difluoromethoxy (-OCF₂H) at position 6.
    • Properties: Enhanced metabolic stability compared to methoxy analogs due to fluorine’s electronegativity. However, the ethylsulfonyl group offers greater steric bulk and polarity .
Sulfur-Containing Analogs
  • (6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine Hydrochloride :
    • Substituent: Trifluoromethyl (-CF₃) on a fused triazole-pyridine ring.
    • Price: €138.00/g (). The trifluoromethyl group increases lipophilicity, contrasting with the polar ethylsulfonyl group .

Physicochemical and Pharmacological Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Polarity Potential Applications
(6-(Ethylsulfonyl)pyridin-3-yl)methanamine HCl C₈H₁₃ClN₂O₂S 248.72 (calculated) -SO₂C₂H₅ High Drug intermediates, enzyme inhibitors
(6-Chloropyridin-3-yl)methanamine HCl C₆H₇Cl₂N₂ 193.07 -Cl Moderate Building block for agrochemicals
(6-Methoxypyridin-3-yl)methanamine HCl C₇H₁₁ClN₂O 186.63 -OCH₃ Moderate Metabolic studies
(6-(Difluoromethoxy)pyridin-3-yl)methanamine HCl C₇H₈ClF₂N₂O 224.60 -OCF₂H High Antiviral agents
  • Solubility : The hydrochloride salt form ensures water solubility for all compounds. Ethylsulfonyl’s high polarity may confer superior aqueous solubility compared to chloro or methoxy analogs.
  • Stability : Sulfonyl groups (e.g., -SO₂C₂H₅) are chemically stable under physiological conditions, whereas alkoxy groups (e.g., -OCH₃) may undergo enzymatic hydrolysis .

Biological Activity

(6-(Ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride is a synthetic compound featuring a pyridine ring substituted with an ethylsulfonyl group and a methanamine moiety. This structural composition suggests potential interactions with biological systems, making it a candidate for diverse pharmaceutical applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C9_{9}H12_{12}ClN2_{2}O2_{2}S
  • Molecular Weight : 238.72 g/mol
  • Structural Features :
    • Pyridine ring: Common in many biologically active compounds.
    • Ethylsulfonyl group: Enhances solubility and potential bioactivity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives. The presence of the ethylsulfonyl group in this compound may enhance its efficacy against various pathogens:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal15.625 μM
Escherichia coliBactericidal100 μg/mL
Candida albicansAntifungal6.5 μM

Research indicates that this compound exhibits significant activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves inhibition of protein synthesis and disruption of nucleic acid production pathways, which are critical for bacterial growth and survival .

Anticancer Properties

The anticancer potential of this compound has been suggested based on its structural similarity to known anticancer agents. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A recent study evaluated the effects of various pyridine derivatives, including this compound, on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, with IC50_{50} values comparable to established chemotherapeutics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

Parameter Value
Cmax_{\text{max}} (μM)4.86
AUC (μM h)10.2
Half-life in mice (min)298

Toxicity assessments conducted using zebrafish embryos revealed moderate toxicity at higher concentrations, indicating a need for further evaluation in vivo .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for (6-(ethylsulfonyl)pyridin-3-yl)methanamine hydrochloride, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Sulfonation : Introduce the ethylsulfonyl group via sulfonation of 6-mercaptopyridine derivatives using ethyl sulfonyl chloride under controlled pH (e.g., phosphate buffer, pH 7.4) .
  • Amination : Couple the sulfonated pyridine with a protected methanamine group (e.g., tert-butoxycarbonyl, BOC), followed by deprotection using HCl in dioxane .
  • Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonylating agent) and temperature (e.g., 50–60°C) to minimize byproducts. Monitor via TLC or HPLC .

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • HPLC/LCMS : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) and confirm molecular ion peaks (e.g., m/z calculated for C₈H₁₁N₂O₂SCl) .
  • NMR : Assign peaks for ethylsulfonyl (δ 1.3 ppm for CH₃, δ 3.1 ppm for SO₂CH₂) and pyridin-3-yl methanamine (δ 4.2 ppm for CH₂NH₂) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the sulfonyl group or amine oxidation .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodology :

  • Experimental Determination : Use shake-flask method in buffers (pH 1–12) and organic solvents (DMSO, ethanol). Centrifuge at 10,000 rpm for 10 min and quantify supernatant via UV-Vis (λmax ~260 nm) .
  • QSAR Modeling : Correlate solubility with logP (estimated via software like MarvinSketch) and experimental data to predict bioavailability .

Q. What strategies are effective for studying the compound’s reactivity in biological systems?

  • Methodology :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Identify sulfone oxidation or amine conjugation pathways .
  • Protein Binding Assays : Use surface plasmon resonance (SPR) with immobilized targets (e.g., kinases) to measure binding affinity (KD) .

Q. How can in vivo pharmacokinetic parameters be accurately modeled for this compound?

  • Methodology :

  • Rodent Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples at timed intervals. Analyze using LC-MS/MS and model data via non-compartmental analysis (WinNonlin) .
  • Tissue Distribution : Use radiolabeled analogs (³H or ¹⁴C) and autoradiography to quantify organ-specific accumulation .

Q. What computational methods are suitable for predicting off-target interactions?

  • Methodology :

  • Molecular Docking : Screen against DrugBank or ChEMBL databases using AutoDock Vina. Prioritize targets with docking scores <–7 kcal/mol .
  • Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers in Python/scikit-learn) .

Data Contradiction Analysis

Q. How to address discrepancies in reported LCMS retention times for this compound?

  • Methodology :

  • Standardization : Calibrate HPLC systems with reference standards under identical conditions (e.g., QC-SMD-TFA05 method: 1.35 min retention time) .
  • Inter-laboratory Comparison : Share raw data (mobile phase composition, column lot) to identify instrumental variability .

Q. Why do stability studies show conflicting degradation rates under acidic conditions?

  • Methodology :

  • pH-Dependent Kinetics : Conduct forced degradation (0.1M HCl, 40°C) and monitor via NMR to identify hydrolytic pathways (e.g., sulfonyl ester cleavage) .
  • Buffer Ion Effects : Compare degradation in citrate vs. phosphate buffers to assess catalytic roles of ions .

Methodological Tables

Parameter Recommended Method Reference
Synthesis YieldOptimize sulfonation at pH 7.4, 60°C
Purity ValidationHPLC (C18, 0.1% TFA/ACN)
SolubilityShake-flask + UV-Vis (260 nm)
Metabolic StabilityLiver microsomes + LC-MS/MS

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